molecular formula C5H12ClNO B2451320 cis-2-Methyltetrahydrofuran-3-amine HCl CAS No. 1807939-47-4

cis-2-Methyltetrahydrofuran-3-amine HCl

Cat. No.: B2451320
CAS No.: 1807939-47-4
M. Wt: 137.61
InChI Key: BIDHTLIFGLSEPA-FHAQVOQBSA-N
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Description

Cis-2-Methyltetrahydrofuran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of an amine group and a methyl group on the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Methyltetrahydrofuran-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for cis-2-Methyltetrahydrofuran-3-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Cis-2-Methyltetrahydrofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce alkylated derivatives .

Scientific Research Applications

Cis-2-Methyltetrahydrofuran-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-2-Methyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-2-Methyltetrahydrofuran-3-amine hydrochloride include:

Uniqueness

Cis-2-Methyltetrahydrofuran-3-amine hydrochloride is unique due to the presence of both the methyl and amine groups on the tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2R,3R)-2-methyloxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDHTLIFGLSEPA-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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